molecular formula C11H8BrN5 B601883 6-Quinoxalinamine, 5-bromo-N-1H-imidazol-2-yl- CAS No. 151110-15-5

6-Quinoxalinamine, 5-bromo-N-1H-imidazol-2-yl-

Cat. No.: B601883
CAS No.: 151110-15-5
M. Wt: 290.12
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Quinoxalinamine, 5-bromo-N-1H-imidazol-2-yl-, also known as 5-Bromo-N- (4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalinamine or UK14304, is a selective and potent α2 adrenoceptor agonist . It also binds to noradrenergic imidazoline receptors . It is used in research for its potential role in inhibiting synaptosomal serotonin transport .


Molecular Structure Analysis

The molecular formula of 6-Quinoxalinamine, 5-bromo-N-1H-imidazol-2-yl- is C11H8BrN5 . It has an average mass of 290.119 Da and a monoisotopic mass of 288.996307 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm3, a boiling point of 502.4±60.0 °C at 760 mmHg, and a flash point of 257.6±32.9 °C . It has 5 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Electrochemical and Kinetic Applications

Comparative Electrochemical Studies : The compound 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline-6-amine was studied electrochemically alongside Quinoxaline and Brimonidine at a glassy carbon electrode. The study focused on determining kinetic and thermodynamic parameters of the redox process of these compounds, highlighting the complex electrode processes they undergo. This research can provide valuable insights into the electrochemical behavior of such compounds, which is crucial in various scientific applications like sensor design or material science (Rupar et al., 2018).

Biological and Pharmacological Studies

Anti-Fibrosis Drug Potential : A novel ALK5 inhibitor, structurally similar to the compound , showed significant potential as an oral anti-fibrotic drug. The compound was thoroughly investigated for its pharmacokinetics, tissue distribution, and metabolism, revealing its ability to suppress renal and hepatic fibrosis and exhibit anti-metastatic effects on a breast cancer-bearing mouse model (Kim et al., 2008).

Immunosuppressive and Immunostimulatory Properties : Derivatives of benzimidazole, containing quinoxaline or imidazo[1,2-a]pyridine moieties, demonstrated significant immunosuppressive and immunostimulatory activities. This research highlighted the compound's potential in modulating immune responses, which can be pivotal in the development of new therapeutic agents (Abdel‐Aziz et al., 2011).

Chemical Synthesis and Properties

Synthesis and Characterization of Novel Compounds : Research into the synthesis of compounds like 1-methyl-2-phenyl-1H-imidazo[4,5-f]-quinoline highlighted the potential applications of these compounds in biological fields. The synthesized compounds were characterized using various techniques, indicating the diverse applications of the base structure in medicinal chemistry (Vodela & Chakravarthula, 2016).

Supramolecular Structures and Photocatalytic Properties : The compound was also used in constructing octamolybdate complexes, which were studied for their supramolecular structures and photocatalytic properties. This research indicates the potential of such compounds in advanced material science applications, including catalysis and magnetic properties (Li et al., 2020).

Biochemical Analysis

Biochemical Properties

It is known that it is involved in the jasmonate signaling pathway, which plays a crucial role in the determination of flowering time .

Cellular Effects

The cellular effects of 4,5-Didehydro Brimonidine are not well-documented. Related compounds such as Brimonidine have been shown to have significant effects on cells. For example, Brimonidine has been shown to have hypnotic and analgesic effects after systemic administration . It also has been shown to reduce the development of form-deprivation myopia in animal models .

Molecular Mechanism

The molecular mechanism of 4,5-Didehydro Brimonidine is not well-documented. Brimonidine, a related compound, is an α2 adrenergic agonist. α2 agonists, through the activation of a G protein-coupled receptor, inhibit the activity of adenylate cyclase. This reduces cAMP and hence aqueous humor production by the ciliary body .

Temporal Effects in Laboratory Settings

A related compound, Brimonidine, has been shown to have a significant effect on the development of form-deprivation myopia in animal models over time .

Dosage Effects in Animal Models

A related compound, Brimonidine, has been shown to have a significant effect on the development of form-deprivation myopia in animal models at different dosages .

Metabolic Pathways

It is known that it is involved in the jasmonate signaling pathway .

Transport and Distribution

A related compound, Brimonidine, has been shown to be transported in retinal pigment epithelium (RPE) in bovine RPE-choroid explants and polarized ARPE-19 cells .

Subcellular Localization

Related compounds such as Brimonidine have been shown to have significant effects on cells, suggesting that they may have specific subcellular localizations .

Properties

IUPAC Name

5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-6H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXZFBTUCZEINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1NC3=NC=CN3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151110-15-5
Record name 4,5-Didehydro brimonidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151110155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5-DIDEHYDRO BRIMONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ344QNP7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Quinoxalinamine, 5-bromo-N-1H-imidazol-2-yl-
Reactant of Route 2
Reactant of Route 2
6-Quinoxalinamine, 5-bromo-N-1H-imidazol-2-yl-
Reactant of Route 3
Reactant of Route 3
6-Quinoxalinamine, 5-bromo-N-1H-imidazol-2-yl-
Reactant of Route 4
Reactant of Route 4
6-Quinoxalinamine, 5-bromo-N-1H-imidazol-2-yl-
Reactant of Route 5
Reactant of Route 5
6-Quinoxalinamine, 5-bromo-N-1H-imidazol-2-yl-
Reactant of Route 6
Reactant of Route 6
6-Quinoxalinamine, 5-bromo-N-1H-imidazol-2-yl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.